Trihexyphenidyl hydrochloride
Overview
Description
Trihexyphenidyl Hydrochloride is a synthetic antispasmodic drug primarily used to treat symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions. It belongs to the class of antimuscarinic agents and is known for its ability to alleviate stiffness, tremors, spasms, and poor muscle control .
Mechanism of Action
Target of Action
Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly located in the central nervous system, particularly in the cerebral cortex .
Mode of Action
This compound exerts a direct inhibitory effect on the parasympathetic nervous system . It interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and blocking their activity . This leads to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . Additionally, it has been suggested that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .
Biochemical Pathways
The primary biochemical pathway affected by trihexyphenidyl is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, trihexyphenidyl disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . This results in a variety of downstream effects, including a reduction in muscle rigidity and tremors .
Pharmacokinetics
Trihexyphenidyl is rapidly and well absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 1.3 hours . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life of trihexyphenidyl is approximately 33 hours .
Result of Action
The primary result of trihexyphenidyl’s action is a reduction in the symptoms of parkinsonism and drug-induced extrapyramidal disorders . It reduces the frequency and duration of oculogyric crises as well as of dyskinetic movements and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .
Action Environment
The action of trihexyphenidyl can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, overall health status, and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
Trihexyphenidyl hydrochloride exerts a direct inhibitory effect upon the parasympathetic nervous system . It is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that this compound demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .
Cellular Effects
This compound causes agitation, confusion, and hallucinations due to its effects on the central nervous system . It also has a relaxing effect on smooth musculature, exerted both directly upon the muscle tissue . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, particularly the M1 subtype . It may also modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .
Temporal Effects in Laboratory Settings
It is known that the drug has a significant impact on the central nervous system, leading to various neurological effects .
Dosage Effects in Animal Models
The mean oral LD50 of this compound has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .
Metabolic Pathways
It is likely not heavily metabolized .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract . It reaches a C max of 7.2 ng/mL, with a T max of 1.3 hours, and an AUC of 201 ng*h/mL .
Subcellular Localization
Given its mechanism of action, it is likely to be found in areas of the cell where muscarinic acetylcholine receptors are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trihexyphenidyl Hydrochloride involves several steps. Initially, intermediate propiophenone piperidyl hydrochloride is synthesized. This intermediate is then subjected to a Grignard reaction using a Grignard reagent, typically in the presence of a solvent like methyl tertiary butyl ether, which replaces the traditionally used diethyl ether due to safety concerns .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the preparation of the intermediate, followed by its conversion to the crude product, which is then refined to obtain the final product. The use of safer solvents and optimized reaction conditions ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Trihexyphenidyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Trihexyphenidyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: It serves as a tool to study the effects of antimuscarinic agents on biological systems.
Medicine: Its primary application is in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Industry: The compound is used in the pharmaceutical industry for the development of antispasmodic drugs.
Comparison with Similar Compounds
Benztropine: Another antimuscarinic agent used to treat Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with antimuscarinic properties, also used to relieve some symptoms of Parkinson’s disease.
Comparison:
Trihexyphenidyl Hydrochloride vs. Benztropine: Both are used to manage Parkinson’s disease symptoms, but this compound has a higher affinity for central muscarinic receptors, making it more effective in certain cases.
This compound vs. Diphenhydramine: While both have antimuscarinic effects, Diphenhydramine is primarily an antihistamine and is less potent in treating Parkinson’s disease symptoms compared to this compound.
This compound stands out due to its specific action on central muscarinic receptors, making it a valuable drug in the management of Parkinson’s disease and related conditions.
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-49-3 | |
Record name | (±)-Trihexyphenidyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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